2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide
Description
The compound 2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide features a hybrid heterocyclic scaffold combining a 1,3-thiazole ring, a 2,5-dihydro-1H-pyrrole moiety, and an N-(2-methoxyethyl)acetamide side chain. Key structural elements include:
- 3,4-Dimethoxyphenyl group: Attached to the thiazole ring, this substituent enhances lipophilicity and may influence receptor binding via π-π interactions .
- N-(2-Methoxyethyl)acetamide: This side chain improves solubility in polar solvents compared to simpler alkyl acetamides, balancing hydrophilicity and permeability .
Structurally analogous compounds, such as N-{2-[3-(4-Chlorobenzoyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide (), share the pyrrole-acetamide core but differ in substituents (e.g., chlorobenzoyl vs. dimethoxyphenyl-thiazole), leading to variations in bioactivity and physicochemical behavior.
Properties
Molecular Formula |
C20H24N4O5S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C20H24N4O5S/c1-27-7-6-22-17(26)10-24-9-14(25)18(19(24)21)20-23-13(11-30-20)12-4-5-15(28-2)16(8-12)29-3/h4-5,8,11,21,25H,6-7,9-10H2,1-3H3,(H,22,26) |
InChI Key |
ZXJBQLJUOKBNOE-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CN1CC(=C(C1=N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrrole ring and subsequent functionalization to introduce the methoxyphenyl and acetamide groups. Common reagents used in these reactions include thionyl chloride, methoxybenzaldehyde, and ethyl acetoacetate. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms, such as converting nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
Research Findings
- Molecular Docking : AutoDock4 () simulations suggest the target compound’s thiazole and pyrrole rings occupy hydrophobic regions of kinase domains, while the methoxyethyl side chain stabilizes solvent interactions .
- Synthetic Challenges : Thiazole-pyrrole hybrids often require multi-step cyclization, as seen in ’s spiro-indole-thiazole synthesis, which may limit yield compared to simpler acetamides .
Biological Activity
The compound 2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide is a novel derivative that incorporates multiple bioactive moieties, including thiazole and pyrrole structures. The biological activity of such compounds is of significant interest due to their potential applications in medicinal chemistry, particularly as anticancer and antimicrobial agents.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a thiazole ring linked to a pyrrole core with various substituents that may influence its biological properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with thiazole and pyrrole derivatives. The specific biological activities of the compound include:
-
Antitumor Activity :
- Thiazole-containing compounds have shown promising results in various cancer cell lines. For instance, studies indicate that thiazole derivatives can exhibit cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .
- The presence of methoxy groups on the phenyl ring is believed to enhance the anticancer activity by increasing lipophilicity and modulating interactions with cellular targets.
- Antimicrobial Properties :
- Anticonvulsant Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Thiazole Ring : Essential for cytotoxic activity; modifications at the 2-position can significantly affect potency.
- Pyrrole Moiety : The imino group at position 2 contributes to the overall stability and reactivity of the compound.
- Methoxy Substituents : These groups enhance solubility and may improve interaction with biological targets.
Experimental Evidence
A detailed analysis of the biological activity was conducted through various assays:
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 1.61 ± 1.92 | |
| Antimicrobial | S. aureus | 0.5 - 10 | |
| Anticonvulsant | PTZ-induced seizures | N/A |
Case Studies
Several case studies illustrate the efficacy of similar compounds:
-
Case Study on Anticancer Activity :
A derivative structurally related to our compound showed significant growth inhibition in HT29 colon cancer cells, with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent . -
Antimicrobial Evaluation :
In a comparative study, a series of thiazole derivatives were screened against various pathogens, revealing that compounds with similar substitutions exhibited notable antibacterial effects, particularly against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
